2-Amino-N-(1,1-dioxidothietan-3-yl)pent-4-ynamide
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Overview
Description
2-Amino-N-(1,1-dioxidothietan-3-yl)pent-4-ynamide is a synthetic organic compound with a unique structure that includes an amino group, a dioxidothietan ring, and a pent-4-ynamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(1,1-dioxidothietan-3-yl)pent-4-ynamide typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the dioxidothietan ring: This step involves the cyclization of a suitable precursor to form the dioxidothietan ring.
Introduction of the amino group: An amino group is introduced through nucleophilic substitution or other suitable reactions.
Formation of the pent-4-ynamide chain: This step involves the coupling of the dioxidothietan ring with a pent-4-ynamide precursor under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(1,1-dioxidothietan-3-yl)pent-4-ynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The amino group and other functional groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.
Substitution reagents: Halogenated compounds, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the compound.
Scientific Research Applications
2-Amino-N-(1,1-dioxidothietan-3-yl)pent-4-ynamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(1,1-dioxidothietan-3-yl)pent-4-ynamide involves its interaction with specific molecular targets and pathways. The amino group and dioxidothietan ring may play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(1,1-dioxothietan-3-yl)but-4-ynamide: Similar structure but with a but-4-ynamide chain.
2-Amino-N-(1,1-dioxothietan-3-yl)hex-4-ynamide: Similar structure but with a hex-4-ynamide chain.
2-Amino-N-(1,1-dioxothietan-3-yl)prop-4-ynamide: Similar structure but with a prop-4-ynamide chain.
Uniqueness
2-Amino-N-(1,1-dioxidothietan-3-yl)pent-4-ynamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-amino-N-(1,1-dioxothietan-3-yl)pent-4-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-2-3-7(9)8(11)10-6-4-14(12,13)5-6/h1,6-7H,3-5,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSIJDSCLZMQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)NC1CS(=O)(=O)C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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